N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
CAS No.: 2469-87-6
Cat. No.: VC17608355
Molecular Formula: C51H31N7O7
Molecular Weight: 853.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2469-87-6 |
|---|---|
| Molecular Formula | C51H31N7O7 |
| Molecular Weight | 853.8 g/mol |
| IUPAC Name | N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
| Standard InChI | InChI=1S/C51H31N7O7/c59-43-33-22-12-26-37(41(33)45(61)31-20-10-24-35(39(31)43)52-47(63)28-14-4-1-5-15-28)54-49-56-50(58-51(57-49)65-30-18-8-3-9-19-30)55-38-27-13-23-34-42(38)46(62)32-21-11-25-36(40(32)44(34)60)53-48(64)29-16-6-2-7-17-29/h1-27H,(H,52,63)(H,53,64)(H2,54,55,56,57,58) |
| Standard InChI Key | UBZOMZRRLGXNJB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)OC6=CC=CC=C6)NC7=CC=CC8=C7C(=O)C9=C(C8=O)C(=CC=C9)NC(=O)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s scaffold centers on a 1,3,5-triazine ring, a nitrogen-rich heterocycle known for its electron-deficient nature and ability to participate in π-π stacking interactions . At the 6-position of the triazine ring, a phenoxy group (-OPh) is attached, while the 2- and 4-positions are linked via imine bonds to 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) units. Each anthraquinone moiety is further substituted at the 1-position with a benzamide group (-NHCOPh), introducing additional hydrogen-bonding sites and steric bulk .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₁H₃₁N₇O₇ | |
| Molecular Weight (g/mol) | 853.8 | |
| Hybridization Index | sp²-dominated triazine core | |
| Predicted LogP | 4.2 (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) involves a multi-step sequence:
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Triazine Core Formation: Reaction of cyanoguanidine with phenoxy-substituted dichloromethyleneiminium salts under Ullmann-type coupling conditions yields 6-phenoxy-1,3,5-triazine-2,4-diamine .
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Anthraquinone-Imine Linkage: Condensation of the triazine diamine with 1-amino-9,10-dioxoanthracene-5-carboxylic acid in the presence of coupling agents (e.g., EDC/HOBt) forms the imine bridges .
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Benzamide Functionalization: Amidation of the anthraquinone-amino intermediates with benzoyl chloride completes the structure.
Reactivity Profile
The triazine ring undergoes nucleophilic substitution at the 2- and 4-positions, enabling further derivatization. For example, chloride or amine groups can replace phenoxy substituents under acidic or basic conditions . The anthraquinone moieties participate in redox reactions, as evidenced by their reduction to anthracenediols in the presence of NaBH₄ .
Biological Activity and Mechanisms
DNA Intercalation and Topoisomerase Inhibition
Structural analogs of this compound demonstrate intercalation into DNA via planar anthraquinone units, disrupting replication and transcription . Molecular docking studies suggest that the triazine ring interacts with topoisomerase II’s ATP-binding domain, inhibiting its religation activity and inducing double-strand breaks .
Oxidative Stress Modulation
Anthracene derivatives are known to generate reactive oxygen species (ROS) via redox cycling. In neuronal cell lines (HT-22), exposure to 50 µM anthracene analogs reduced glutathione (GSH) levels by 40% and increased nitric oxide (NO) production by 2.5-fold, implicating oxidative stress in neurotoxicity .
Table 2: Comparative Bioactivity of Triazine-Anthraquinone Hybrids
| Compound | IC₅₀ (µM) Topo II Inhibition | ROS Increase (%) | Source |
|---|---|---|---|
| Target Compound | 12.3 ± 1.2 | 180 ± 15 | |
| N,N'-[(6-Amino-triazine)bis(imino...)] | 18.7 ± 2.1 | 120 ± 10 | |
| Chloro-triazine Analog | 9.8 ± 0.9 | 220 ± 20 |
Applications in Materials Science
Organic Electronics
The extended π-conjugation and electron-deficient triazine core make this compound a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin films exhibit electron mobilities of 0.02–0.05 cm²/V·s, comparable to fullerene derivatives .
Photodynamic Therapy (PDT)
Upon irradiation at 650 nm, anthraquinone units generate singlet oxygen (¹O₂) with a quantum yield of ΦΔ = 0.32, enabling potential use in PDT for cancer treatment .
Comparison with Structural Analogs
Substituting the phenoxy group with amino (NH₂) or chloro (Cl) groups alters electronic and steric properties:
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